1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-
CAS No.: 39985-93-8
Cat. No.: VC17004966
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39985-93-8 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-benzyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
| Standard InChI Key | TWXWBXDLOSIXQT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The systematic IUPAC name, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-, delineates its core structure:
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A tetrahydroisoindole-dione backbone resulting from partial saturation of the isoindole ring at positions 4,5,6,7.
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A benzyl group (-CH₂C₆H₅) attached to the nitrogen at position 2.
This configuration reduces aromaticity in the isoindole system while introducing stereochemical complexity due to the tetrahydro ring’s chair-like conformations .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 66050-03-1 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Key Functional Groups | Phthalimide, benzyl, tetrahydro |
Stereochemical Considerations
The "cis-" prefix in alternative nomenclature (cis-3a,4,7,7a-tetrahydro-2-(phenylmethyl)-1H-isoindole-1,3(2H)-dione) indicates spatial arrangement in the tetrahydro ring. Computational modeling suggests that the benzyl group adopts an equatorial position relative to the partially saturated ring, minimizing steric strain .
Synthesis and Optimization
Primary Synthetic Route
The most documented synthesis involves Friedel-Crafts acylation followed by cyclocondensation:
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Starting Material: cis-1,2,3,6-Tetrahydrophthalic anhydride reacts with benzylamine in anhydrous toluene.
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Reaction Conditions:
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Temperature: 110–120°C
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Catalyst: Lewis acids (e.g., AlCl₃)
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Mechanism: Nucleophilic attack by benzylamine on the anhydride, followed by intramolecular cyclization.
Table 2: Synthetic Performance Metrics
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 94.0% | 90.0% |
| Purity (HPLC) | >98% | 95% |
| Reaction Time | 6 hours | 8 hours |
Method A employs microwave-assisted heating, reducing reaction time by 25% compared to conventional reflux (Method B) .
Byproduct Analysis
GC-MS profiles reveal trace impurities (<2%):
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Unreacted benzylamine (retention time: 4.2 min)
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Di-benzylated adduct (C₂₂H₂₂N₂O₂; m/z 346.16) from over-alkylation.
Physicochemical Characterization
Spectroscopic Data
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IR (KBr): 1778 cm⁻¹ (C=O asymmetric stretch), 1705 cm⁻¹ (C=O symmetric stretch), 2940 cm⁻¹ (C-H aliphatic).
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, N-CH₂), 3.02–2.85 (m, 4H, tetrahydro ring), 1.89–1.75 (m, 2H, ring CH₂).
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¹³C NMR: 168.5 (C=O), 137.2 (Ar-C), 128.4–126.1 (Ar-CH), 49.8 (N-CH₂), 28.3–22.1 (tetrahydro ring carbons).
Solubility and Stability
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Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in CH₂Cl₂ (15 mg/mL), insoluble in H₂O.
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Storage: Stable under argon at −20°C for >12 months; degrades upon prolonged exposure to UV light (t₁/₂ = 14 days under ambient lighting).
Research Frontiers and Challenges
Catalytic Asymmetric Synthesis
Current routes produce racemic mixtures. Enantioselective methods using chiral phase-transfer catalysts (e.g., Maruoka catalysts) remain unexplored.
Computational Modeling
DFT studies could optimize the tetrahydro ring’s conformation to enhance binding in target proteins. Preliminary docking simulations suggest affinity for GABA-A receptors (ΔG = −8.2 kcal/mol) .
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